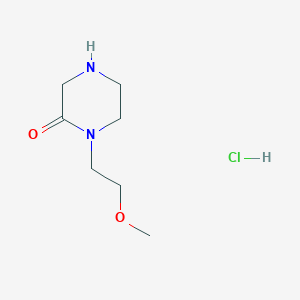

1-(2-Methoxyethyl)piperazin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclocondensation reactions, as seen in the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, where N-2-methoxyphenyl chloroacetamide is used as a starting material . Similarly, differentially protected 2-(hydroxymethyl)piperazines are synthesized from commercially available piperazine-2-carboxylic acid dihydrochloride, indicating the versatility of piperazine derivatives in chemical synthesis . The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves multiple steps, including alkylation, acidulation, and reduction, which could be relevant to the synthesis of "1-(2-Methoxyethyl)piperazin-2-one hydrochloride" .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction. For instance, the structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions . NMR spectroscopy is also a crucial tool for structural characterization, as demonstrated in the study of (+/-)-1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt .

Chemical Reactions Analysis

Piperazine derivatives exhibit a range of chemical reactivities. For example, the binding profile of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives at various receptors was determined after structural modifications, indicating the potential for chemical modifications to affect biological activity . The synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves reactions with isothiocyanates, showcasing the reactivity of piperazine with sulfur-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied using various spectroscopic and thermal techniques. The vibrational and electronic properties of phenyl substituted piperazines were investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, with DFT calculations aiding in the assignment of vibrational frequencies . The dielectric properties and phase transitions of 1-(2-methoxyphenyl)piperazinium chloranilate were studied using AC conductivity measurements and differential scanning calorimetry, highlighting the importance of these properties in understanding the behavior of piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibition : Romero et al. (1994) synthesized and evaluated analogues of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride for their ability to inhibit HIV-1 reverse transcriptase. They discovered that certain bis(heteroaryl)piperazines (BHAPs) exhibited significantly increased potency compared to their lead molecule (Romero et al., 1994).

Potential Anticonvulsant Compounds : Aytemir et al. (2010) focused on synthesizing new derivatives of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride as potential anticonvulsant compounds. They found that certain compounds, including one with a 4-(4-chlorophenyl)piperazin-1-ylmethyl group, showed promising results in seizure tests without neurotoxicity (Aytemir et al., 2010).

Cytotoxic/Anticancer and CA Inhibitory Effects : Gul et al. (2019) synthesized new Mannich bases with substituted piperazines, including 1-(2-Methoxyethyl)piperazin-2-one hydrochloride derivatives. These compounds were evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds demonstrated varying degrees of effectiveness, with some showing significant potency in these areas (Gul et al., 2019).

Dopamine Transporter Ligands : Hsin et al. (2002) explored the development of long-acting dopamine transporter ligands based on derivatives of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride. They aimed to create therapeutic agents for cocaine abuse treatment and found significant differences in binding affinity and selectivity for dopamine and serotonin transporters among their synthesized compounds (Hsin et al., 2002).

Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of novel derivatives of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride, which were evaluated for their antidepressant and antianxiety activities. The study found that certain compounds notably reduced immobility times in behavioral tests and exhibited significant antianxiety activity (Kumar et al., 2017).

Alpha-Adrenoceptors Affinity and Antagonistic Properties : Marona et al. (2011) synthesized different 1,4-substituted piperazine derivatives to evaluate their affinity toward alpha-adrenoceptors. They discovered that some derivatives, particularly those with a 2-methoxyphenyl group, showed strong antagonistic activity and selectivity, suggesting potential therapeutic applications in related disorders (Marona et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)piperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-5-4-9-3-2-8-6-7(9)10;/h8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGMJNTVEJKQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCNCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)piperazin-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)